molecular formula C9H9BrFNO2 B13045465 (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoicacidhcl

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoicacidhcl

Cat. No.: B13045465
M. Wt: 262.08 g/mol
InChI Key: QHKWNVXSQJZRJG-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride may involve large-scale batch reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds with target molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine and fluorine atoms also enhances its potential for forming specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

QHKWNVXSQJZRJG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CC(=O)O)N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)F

Origin of Product

United States

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